N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine synthesis protocol
N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine synthesis protocol
An In-Depth Technical Guide to the Synthesis of N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine
Introduction
N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine is a derivative of the fundamental amino acid, glycine.[1] The synthesis of such acylated amino acids is a cornerstone of medicinal chemistry and drug development, allowing for the modification of peptides and the creation of novel molecular scaffolds. This guide provides a comprehensive, technically-grounded protocol for the synthesis of N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine. The narrative is structured to not only provide a step-by-step methodology but also to elucidate the chemical principles and strategic decisions behind the chosen synthetic route.
The synthesis is logically divided into two primary stages:
-
Formation of the Key Intermediate: The synthesis of 4-(morpholin-4-ylsulfonyl)benzoic acid, which serves as the acylating agent precursor.
-
Amide Bond Formation: The coupling of the activated benzoic acid intermediate with glycine to yield the final product, leveraging the principles of the classic Schotten-Baumann reaction.[2]
This document is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible protocol grounded in established chemical literature.
Overall Synthetic Scheme
The two-stage synthesis proceeds from commercially available starting materials to the final product as illustrated below.
Caption: Figure 1: Overall Synthetic Pathway
Part 1: Synthesis of 4-(Morpholin-4-ylsulfonyl)benzoic Acid
Principle and Causality
The initial step involves the formation of a stable sulfonamide bond. This is achieved through the nucleophilic substitution reaction between a primary or secondary amine (morpholine) and an aromatic sulfonyl chloride (4-(chlorosulfonyl)benzoic acid).[3] The nitrogen atom of morpholine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride group. This displaces the chloride ion, forming the sulfonamide linkage. A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the morpholine starting material.
Experimental Protocol
This protocol is adapted from established literature procedures.[4]
Materials:
-
4-(Chlorosulfonyl)benzoic acid
-
Morpholine
-
Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Addition funnel
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve morpholine (2.0 eq) and diisopropylethylamine (DIPEA) (1.2 eq) in anhydrous tetrahydrofuran (THF).
-
In a separate beaker, dissolve 4-(chlorosulfonyl)benzoic acid (1.0 eq) in THF.
-
Transfer the 4-(chlorosulfonyl)benzoic acid solution to an addition funnel.
-
Add the solution dropwise to the stirred morpholine/DIPEA solution over approximately 30 minutes. An ice bath can be used to moderate any exotherm.
-
After the addition is complete, remove the ice bath (if used) and allow the reaction to stir at room temperature for 18 hours.
-
Work-up: Pour the reaction mixture into a separatory funnel containing deionized water.
-
Wash the aqueous layer with ethyl acetate to remove any non-polar impurities. Discard the organic layer.
-
Transfer the aqueous layer to a beaker and cool in an ice bath.
-
Acidify the aqueous layer to pH 1 by the dropwise addition of concentrated HCl. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield 4-(morpholin-4-ylsulfonyl)benzoic acid as an off-white solid.
Reagent Data
| Reagent | MW ( g/mol ) | Equivalents | Amount (Example) |
| 4-(Chlorosulfonyl)benzoic acid | 220.63 | 1.0 | 2.50 g (11.3 mmol) |
| Morpholine | 87.12 | 2.0 | 1.98 g (22.7 mmol) |
| Diisopropylethylamine (DIPEA) | 129.24 | 1.2 | 1.76 g (13.6 mmol) |
An expected yield for this reaction is approximately 85-90%.[4] The product can be characterized by its melting point, which is reported to be 260-261 °C.[5]
Part 2: Synthesis of N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine
Strategy: Activation and Schotten-Baumann Coupling
The formation of an amide bond directly from a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxyl group. A time-tested and highly reliable method is to first convert the carboxylic acid into a more reactive acyl chloride. This activated intermediate can then readily react with the amine under basic conditions.
The Schotten-Baumann reaction is the archetypal method for this transformation, particularly with amino acids.[2][6] The reaction is performed in an alkaline aqueous solution. The base (e.g., sodium hydroxide) serves two critical functions: it deprotonates the ammonium group of the zwitterionic glycine to free the nucleophilic amine, and it neutralizes the HCl that is cogenerated during the acylation, preventing the reprotonation of the amine.[7]
Step 2a: Preparation of 4-(Morpholin-4-ylsulfonyl)benzoyl Chloride
Principle: Carboxylic acids are readily converted to their corresponding acyl chlorides by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[8][9] Thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. A catalytic amount of dimethylformamide (DMF) can be used to accelerate the reaction via the formation of a Vilsmeier intermediate.
General Protocol:
-
Place 4-(morpholin-4-ylsulfonyl)benzoic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂).
-
Add thionyl chloride (a significant excess, e.g., 5-10 eq, can also serve as the solvent).
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux for 2-4 hours, or until the evolution of gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (distillation or rotary evaporation). The resulting crude 4-(morpholin-4-ylsulfonyl)benzoyl chloride is often used immediately in the next step without further purification.
Step 2b: Amide Coupling via Schotten-Baumann Reaction
Principle: This step involves the nucleophilic acyl substitution where the deprotonated amine of glycine attacks the highly electrophilic carbonyl carbon of the 4-(morpholin-4-ylsulfonyl)benzoyl chloride. The tetrahedral intermediate then collapses, expelling the chloride ion and forming the stable amide bond.
Experimental Protocol: This protocol is adapted from standard procedures for the synthesis of benzoyl glycine (hippuric acid).[7][10]
Materials:
-
Crude 4-(morpholin-4-ylsulfonyl)benzoyl chloride (from Step 2a)
-
Glycine
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
Procedure:
-
In a beaker, dissolve glycine (1.1 eq) in a 10% aqueous solution of sodium hydroxide.
-
Cool the alkaline glycine solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the crude 4-(morpholin-4-ylsulfonyl)benzoyl chloride (1.0 eq) in small portions to the cold, stirring glycine solution. If the acyl chloride is a solid, it can be dissolved in a minimal amount of a water-miscible solvent like THF before addition.
-
Throughout the addition, monitor the pH and add more NaOH solution as needed to maintain a pH between 9-10.
-
After the addition is complete, continue to stir the mixture vigorously for 1-2 hours, allowing it to slowly warm to room temperature.
-
Work-up: After the reaction period, slowly acidify the solution with concentrated HCl while stirring in an ice bath until the solution is acidic to litmus or Congo red paper (pH ~3).[7]
-
A white precipitate of the final product, N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine, will form.
-
Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the product by vacuum filtration, wash with copious amounts of cold water, and dry under vacuum.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Experimental Workflow Visualization
The entire process, from starting materials to the purified final product, involves a sequential workflow of reaction, work-up, and purification for each major stage.
Caption: Figure 2: Detailed Experimental Workflow
Conclusion
The synthesis of N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine is reliably achieved through a robust, two-stage process. The initial formation of the 4-(morpholin-4-ylsulfonyl)benzoic acid intermediate via a nucleophilic substitution on a sulfonyl chloride provides the necessary backbone. Subsequent activation to an acyl chloride followed by a classic Schotten-Baumann coupling with glycine yields the final product. This methodology is built upon fundamental and well-documented organic reactions, ensuring a high degree of reproducibility for researchers in the field of chemical synthesis and drug discovery.
References
-
PrepChem. Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid. Available from: [Link]
-
Mahesh, A. R., et al. (2013). synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
Korchuganova, E., et al. (2000). In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor. Journal of Pharmacy and Pharmacology. Available from: [Link]
-
Nacsa, E. D., & Lambert, T. H. Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Available from: [Link]
- Google Patents. EP3055292B1 - Process for preparing 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
-
S-3. Procedure for the synthesis of morpholine acetals 4α, β. Available from: [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (2025). Synthesis of Benzoyl glycine and Anti-bacterial screening. Available from: [Link]
-
Organic Syntheses. hippuric acid. Available from: [Link]
-
Hamim, H. A. Practical organic pharmaceutical chemistry III Fourth class / 2st semester 2023-2024 Lab 5 Synthesis of Benzoyl Glycine. Available from: [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (2025). Synthesis of Benzoyl glycine and Anti-bacterial screening. Available from: [Link]
- Google Patents. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. ijpca.org [ijpca.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. 4-(MORPHOLINE-4-SULFONYL)-BENZOIC ACID | 10252-82-1 [amp.chemicalbook.com]
- 6. Synthesis of Benzoyl glycine and Anti-bacterial screening - Int J Pharm Chem Anal [ijpca.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
